

Modifying the 2-oxopyrrolidinyl moiety for improved potency

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Compound of Interest

Compound Name: 4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic Acid

CAS No.: 848316-25-6

Cat. No.: B1608863

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Technical Support Center: 2-Oxopyrrolidinyl Optimization

Ticket System: Medicinal Chemistry & SAR Division

Current Status: ONLINE | Queue: LOW | Agent: Senior App. Scientist

Welcome to the Optimization Hub

You have reached the Tier 3 Support for 2-oxopyrrolidine (γ -lactam) scaffold modifications. This center addresses specific tickets regarding potency enhancement, synthetic bottlenecks, and ADME liabilities.

Unlike standard amide couplings, the 2-oxopyrrolidine ring acts as a rigid constraint, often serving as a bioisostere for a peptide turn or a specific pharmacophore anchor (e.g., SV2A ligands like Levetiracetam).

Ticket #101: Potency Plateau (Binding Affinity)

User Report: "My lead compound (2-oxopyrrolidine core) has stalled at micromolar affinity. N-alkylation improved solubility but killed potency. How do I break the nM barrier?"

Root Cause Analysis

The 2-oxopyrrolidine ring is not just a linker; it is a scaffold that orients substituents into specific hydrophobic pockets.

- The "N-Substitution" Trap: While N1-substitution is essential for BBB penetration (modulating logP), it is often tolerant but rarely the driver of high-affinity binding.
- The C4-Pocket Opportunity: In SV2A ligands (the gold standard for this moiety), the binding pocket contains a hydrophobic cleft accessible only by substituents at the C4 position.

Troubleshooting Protocol: The "Propyl Effect"

To jump from micromolar (Levetiracetam) to nanomolar (Brivaracetam) potency, you must exploit the C4-position stereochemistry.

Feature	Levetiracetam (LEV)	Brivaracetam (BRV)	Impact on Potency
C4-Substituent	Hydrogen	n-Propyl	15-30x Increase
Stereochemistry	(S)-enantiomer	(4R)-diastereomer	Critical for fit
Ki (SV2A)	~1,900 nM	~60 nM	High Affinity

Actionable Steps:

- Scan C4-Lipophilicity: Introduce aliphatic chains at C4. Start with Methyl

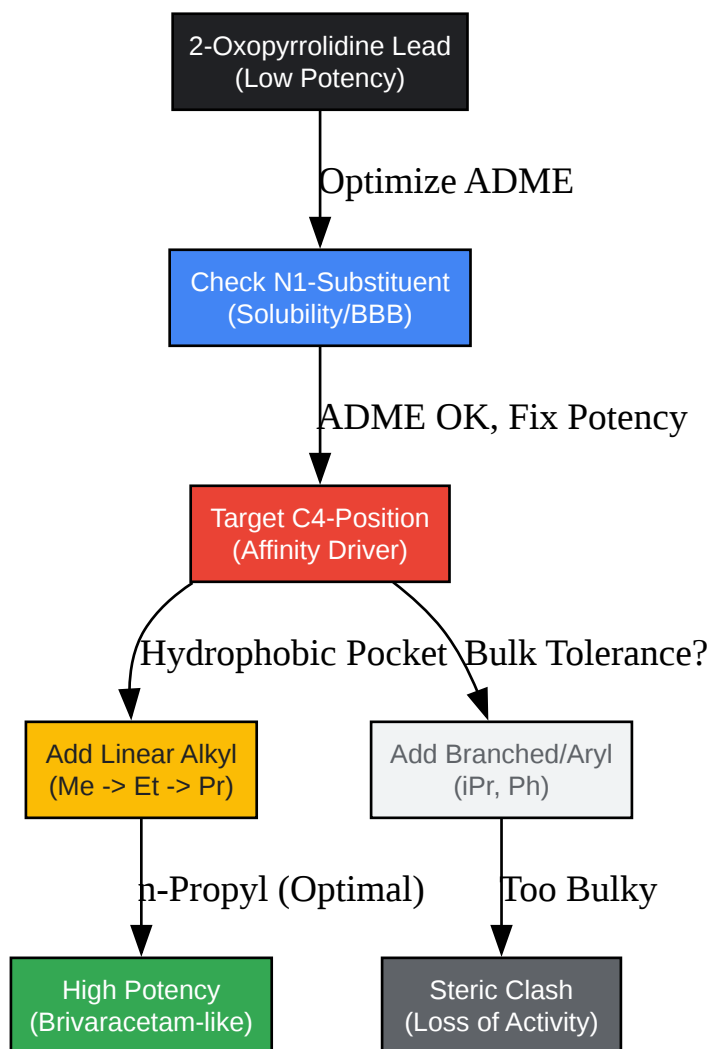
Ethyl

n-Propyl.

- Note: Branching (iso-propyl) often clashes sterically. The pocket prefers linear chains.

- Stereochemical Lock: You must control the stereocenter relative to the C2/N1 substituent. In BRV, the C4-propyl group requires specific orientation to access the hydrophobic side pocket.

Visual Logic: SAR Decision Tree



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Caption: SAR optimization logic for 2-oxopyrrolidine. Note the divergence at C4 substitution where linear chains (n-propyl) often outperform bulky groups due to pocket constraints.

Ticket #204: Synthetic Failure (Racemization)

User Report: "I'm trying to install the C4-propyl group via direct alkylation of the lactam enolate, but I'm getting a racemic mess and low yields."

Diagnostic

Direct alkylation of the 2-oxopyrrolidine enolate is notoriously difficult due to:

- Poor Regioselectivity: Competition between C3 (alpha to carbonyl) and N-alkylation if not protected.
- Racemization: The resulting stereocenter is easily epimerized under basic conditions.

Solution: The "Chiral Precursor" Route

Do not alkylate the ring. Build the ring with the alkyl group already attached.

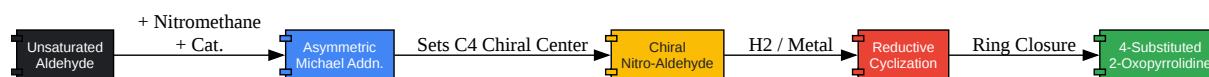
Protocol: Asymmetric Cyclization Strategy

- Starting Material: Use a chiral
-unsaturated ester or a specific 3-substituted GABA derivative.
- Step 1 (Michael Addition): Perform an asymmetric Michael addition of nitromethane to an
-unsaturated aldehyde (organocatalyzed) to set the C4 stereocenter before ring closure.
- Step 2 (Reductive Cyclization): Reduce the nitro group to an amine, which spontaneously cyclizes to form the lactam.

Standard Operating Procedure (SOP) Table:

Step	Reagent/Condition	Purpose	Troubleshooting
1. Precursor	(E)-hex-2-enal	Provides the n-propyl backbone.	Ensure trans-isomer purity.
2. Chiral Induction	Nitromethane + Chiral Catalyst (e.g., Proline deriv.)	Sets the C4-propyl stereochemistry.	Maintain low temp () to maximize ee%.
3. Cyclization	, Raney Ni or	Reduces ; Lactam closes.	High pressure may be needed.

Visual Workflow: Asymmetric Synthesis



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Caption: Workflow for constructing the ring around the chiral center, avoiding the racemization risks of direct enolate alkylation.

Ticket #309: Metabolic Stability (Clearance)

User Report: "Potency is great, but microsomal stability is poor (min). Is the lactam hydrolyzing?"

Diagnostic

Lactams (cyclic amides) are generally more stable to hydrolysis than linear amides. If you see rapid clearance, it is likely Oxidative Metabolism (CYP450), not hydrolysis.

- Vulnerability: The n-propyl chain (or any alkyl group at C4) is a "soft spot" for
or
hydroxylation.
- Ring Oxidation: The C5 position (adjacent to Nitrogen) is prone to oxidation if not substituted.

Bioisosteric & Structural Fixes^{[1][2][3][4]}

- Fluorination: Install fluorine atoms on the alkyl chain (e.g.,
or difluoro-ethyl) to block metabolic oxidation.
 - Trade-off: This lowers electron density; ensure it doesn't disrupt the hydrophobic interaction.
- Gem-Dimethyl: If steric space permits, adding a gem-dimethyl group at C3 or C5 can block metabolic access, though this is risky for SV2A binding.

- Scaffold Hop (Bioisosteres):
 - Option A: Imidazolidin-2-one (Add a Nitrogen). Increases polarity, reduces lipophilicity.
 - Option B:
 - Lactam
 - Lactam (Piperidin-2-one). Ring expansion can sometimes shift metabolic profiles, though it alters vector geometry.

Frequently Asked Questions (FAQ)

Q: Can I replace the Oxygen at C2 with Sulfur (Thiolactam)? A: Technically, yes. Thiolactams are often more lipophilic and can cross the BBB better. However, they are frequently flagged as structural alerts for toxicity (idiosyncratic liver injury) and are less stable oxidatively. Stick to the oxo-pyrrolidine unless absolutely necessary.

Q: Why is Levetiracetam (LEV) so distinct from other pyrrolidines? A: LEV is unique because its efficacy is driven by a specific conformation induced by the ethyl-2-oxo-pyrrolidine acetamide side chain. Most modifications to the ring itself (C3/C4) in LEV analogs failed until the C4-propyl discovery (Brivaracetam), which engaged a previously untapped hydrophobic pocket.

Q: I need to attach a fluorophore. Where is the "safe" attachment point? A: Avoid C4 if you rely on high-affinity binding (unless the linker is very long). The N1-sidechain is usually the most solvent-exposed and tolerant to modification for probes.

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